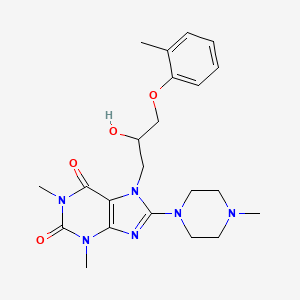
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O4 and its molecular weight is 442.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , with the CAS number 941974-80-7 , is a purine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H31N5O4 |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 941974-80-7 |
The compound features a complex arrangement of functional groups that may contribute to its biological activity. The hydroxyl and ether functionalities are particularly noteworthy as they can influence solubility and interaction with biological targets.
Preliminary studies suggest that this compound may exhibit several biological activities through various mechanisms:
- Enzymatic Inhibition : It is hypothesized that the compound may inhibit specific kinases or phosphatases involved in cellular signaling pathways associated with inflammation and cancer proliferation.
- Receptor Modulation : Interaction with purinergic receptors could influence cellular responses, potentially affecting processes such as cell proliferation and apoptosis.
Therapeutic Potential
Research indicates that compounds with similar structures have shown promise in various therapeutic areas:
- Antitumor Activity : Certain derivatives of purine compounds have been linked to inhibitory effects on cancer cell lines, suggesting potential applications in oncology.
- Anti-inflammatory Effects : The modulation of inflammatory pathways could make this compound a candidate for treating inflammatory diseases.
Case Studies
- Antitumor Activity : A study investigated the effects of related purine derivatives on MCF-7 breast cancer cells, demonstrating significant cytotoxicity at low concentrations. The derivatives inhibited cell growth by inducing apoptosis, which is critical for developing new cancer therapies.
- Anti-inflammatory Studies : Another study focused on the anti-inflammatory properties of similar compounds, showing reduced levels of pro-inflammatory cytokines in vitro. This suggests that the compound may have potential applications in treating conditions like rheumatoid arthritis.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry reported that modifications to the purine structure enhanced binding affinity to specific targets involved in cancer signaling pathways.
- Another investigation found that introducing piperazine moieties significantly increased the compound's efficacy against certain bacterial strains, indicating potential antibacterial properties.
Summary of Biological Activities
Eigenschaften
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-15-7-5-6-8-17(15)32-14-16(29)13-28-18-19(25(3)22(31)26(4)20(18)30)23-21(28)27-11-9-24(2)10-12-27/h5-8,16,29H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGWNODLRGPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














